molecular formula C14H13N3O B3358818 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone CAS No. 82157-88-8

1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone

Cat. No.: B3358818
CAS No.: 82157-88-8
M. Wt: 239.27 g/mol
InChI Key: LMLWGKUBBGQXPP-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone involves several steps. One common synthetic route includes the following steps :

    Formation of the pyrrole ring: This step involves the cross-coupling of pyrrole with acyl (bromo)acetylenes in the presence of solid alumina at room temperature.

    Addition of propargylamine: The resulting acetylenes are then reacted with propargylamine to form N-propargylenaminones.

    Intramolecular cyclization: The final step involves intramolecular cyclization catalyzed by cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolo[3,2-c]cinnoline structure.

Chemical Reactions Analysis

1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone undergoes various chemical reactions, including :

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ethanone moiety, using reagents such as halides or amines.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone has several scientific research applications :

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Industry: While not widely used in industrial applications, it serves as a valuable research tool in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone involves its interaction with specific molecular targets and pathways . The compound is believed to exert its effects by binding to enzymes or receptors involved in critical biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone can be compared with other similar compounds, such as :

    1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)pyridine-3-yl)ethanone: This compound has a similar structure but with a pyridine ring instead of a cinnoline ring.

    1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)quinoline-3-yl)ethanone: This compound features a quinoline ring, which may confer different chemical and biological properties.

The uniqueness of this compound lies in its specific ring structure, which may result in distinct reactivity and biological activity compared to its analogs.

Properties

IUPAC Name

1-(1,2-dimethylpyrrolo[3,2-c]cinnolin-3-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O/c1-8-12(9(2)18)13-14(17(8)3)10-6-4-5-7-11(10)15-16-13/h4-7H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMLWGKUBBGQXPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(N1C)C3=CC=CC=C3N=N2)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40231598
Record name 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82157-88-8
Record name 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082157888
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC365081
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=365081
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(1,2-Dimethyl-1H-pyrrolo(3,2-c)cinnolin-3-yl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40231598
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(1,2-DIMETHYL-1H-PYRROLO(3,2-C)CINNOLIN-3-YL)ETHANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IH1L3XQE7W
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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